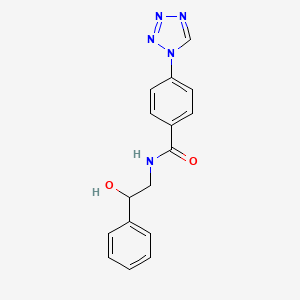![molecular formula C23H41N3O B6073427 N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide](/img/structure/B6073427.png)
N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide, commonly known as CPP-109, is a potent and selective inhibitor of the enzyme responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating addiction, specifically alcohol and cocaine addiction.
作用机制
CPP-109 works by inhibiting the enzyme responsible for breaking down N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide in the brain. This leads to an increase in this compound levels, which has a calming effect on the brain. This mechanism of action is believed to be responsible for CPP-109's ability to reduce alcohol and cocaine consumption.
Biochemical and physiological effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. In addition to increasing this compound levels in the brain, CPP-109 has been shown to reduce dopamine release in the brain. This is believed to be responsible for CPP-109's ability to reduce cocaine self-administration. Additionally, CPP-109 has been shown to have anxiolytic effects, which may be beneficial in treating anxiety disorders.
实验室实验的优点和局限性
One advantage of using CPP-109 in lab experiments is its selectivity for the enzyme responsible for breaking down N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide. This makes it a useful tool for studying the role of this compound in addiction and other neurological disorders. However, one limitation of using CPP-109 in lab experiments is its potential for off-target effects. Careful control experiments are necessary to ensure that any observed effects are due to the inhibition of the target enzyme and not due to off-target effects.
未来方向
There are a number of future directions for research on CPP-109. One area of interest is the potential use of CPP-109 in treating other addictive substances, such as opioids and nicotine. Additionally, further research is needed to better understand the mechanism of action of CPP-109 and its effects on other neurotransmitters in the brain. Finally, research is needed to determine the optimal dosing and administration schedule for CPP-109 in humans.
合成方法
CPP-109 is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis process involves the use of a piperidine derivative, a cyclopentyl derivative, and an acrylamide derivative. The reaction is carried out under carefully controlled conditions to ensure the desired product is obtained in high yield and purity.
科学研究应用
CPP-109 has been extensively studied for its potential therapeutic applications in treating addiction. Research has shown that CPP-109 is effective in reducing alcohol consumption in rats and humans. Additionally, CPP-109 has been shown to reduce cocaine self-administration in rats. These findings suggest that CPP-109 may be a promising therapeutic agent for the treatment of addiction.
属性
IUPAC Name |
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41N3O/c1-2-3-13-23(27)26(18-17-24-14-7-4-8-15-24)20-21-10-9-16-25(19-21)22-11-5-6-12-22/h2,21-22H,1,3-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGBJAZJZKWUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N(CCN1CCCCC1)CC2CCCN(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-hydroxy-6-methyl-3-[2-(1-piperidinyl)-4-pyrimidinyl]-2H-pyran-2-one](/img/structure/B6073345.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B6073354.png)
![N-(2-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6073358.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B6073363.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073366.png)
![ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6073369.png)
![2,4-dihydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6073371.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6073387.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6073389.png)

![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-3-methoxyphenol](/img/structure/B6073402.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6073441.png)

![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6073452.png)
